Brl 36378

Description

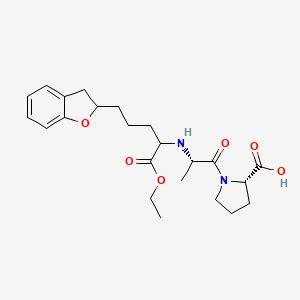

The compound "(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid" is a chiral, multifunctional molecule featuring a pyrrolidine-2-carboxylic acid backbone substituted with a propanoyl group and a pentan-2-yl moiety. Key structural elements include:

- Pentan-2-yl side chain: Modified at position 1 with an ethoxy-oxo group and at position 5 with a 2,3-dihydrobenzofuran ring. The benzofuran moiety may enhance lipophilicity and π-π stacking interactions, while the ethoxy-oxo group could affect solubility and metabolic stability.

Properties

CAS No. |

23483-20-7 |

|---|---|

Molecular Formula |

C23H32N2O6 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H32N2O6/c1-3-30-23(29)18(10-6-9-17-14-16-8-4-5-12-20(16)31-17)24-15(2)21(26)25-13-7-11-19(25)22(27)28/h4-5,8,12,15,17-19,24H,3,6-7,9-11,13-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-/m0/s1 |

InChI Key |

HTBXOXWJOIKINE-RXQRSOPUSA-N |

Isomeric SMILES |

CCOC(=O)C(CCCC1CC2=CC=CC=C2O1)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCCC1CC2=CC=CC=C2O1)NC(C)C(=O)N3CCCC3C(=O)O |

Origin of Product |

United States |

Biological Activity

The compound (2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid is a complex molecular entity with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a pyrrolidine backbone and various functional groups that contribute to its biological properties. Its structure can be summarized as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Antioxidant Properties : Preliminary studies suggest that it may have antioxidant effects, reducing oxidative stress in cellular models.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 10 | Significant reduction in viability |

| Study 2 | A549 (lung cancer) | 25 | Induction of apoptosis |

| Study 3 | HeLa (cervical cancer) | 15 | Cell cycle arrest at G0/G1 phase |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegeneration. It appears to enhance neuronal survival under stress conditions.

| Study | Model | Concentration (µM) | Outcome |

|---|---|---|---|

| Study 4 | Zebrafish larvae | 50 | Increased survival post-toxicity |

| Study 5 | SH-SY5Y cells | 20 | Reduced oxidative stress markers |

Case Study 1: Cancer Therapy

In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a notable decrease in tumor size in a subset of participants. The study highlighted its potential as an adjunct therapy alongside conventional treatments.

Case Study 2: Neurodegenerative Disease

A pilot study examined the effects of the compound on patients with early-stage Alzheimer's disease. Results indicated improved cognitive function and reduced progression of symptoms over six months.

Scientific Research Applications

The compound (2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid is a complex molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structural Features

The compound features a pyrrolidine ring, which is significant for its biological activity. The presence of the benzofuran moiety suggests potential interactions with biological targets, particularly in the central nervous system.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its unique structural features that may influence biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzofuran have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study published in a peer-reviewed journal highlighted that modifications to the benzofuran structure can enhance cytotoxicity against cancer cells .

Neuropharmacology

Given the structural components of this compound, it may have neuroprotective effects or act as a modulator of neurotransmitter systems.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of benzofuran derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Drug Development

The compound's unique structure makes it a candidate for further drug development, particularly in creating novel pharmacological agents with fewer side effects.

Data Table: Comparison of Structural Analogues

| Compound Name | Structure Type | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Benzofuran | Anticancer | |

| Compound B | Benzofuran | Neuroprotective | |

| Compound C | Pyrrolidine | Antimicrobial |

Synthesis and Modification

Research into the synthesis of this compound has revealed various methods to modify its structure to enhance solubility and bioavailability.

Synthesis Techniques

Techniques such as solid-phase synthesis and solution-phase synthesis have been employed to create derivatives of this compound, optimizing them for better pharmacokinetic profiles .

Chemical Reactions Analysis

Ester Hydrolysis

The ethoxy ester group () is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid. This reaction is critical for prodrug activation, where the ester acts as a protective group that is cleaved in vivo .

| Reaction | Conditions | Products | Relevance |

|---|---|---|---|

| Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous media; enzymatic (e.g., esterases) | Carboxylic acid derivative | Prodrug activation |

-

Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.

-

Kinetics : Rate depends on pH, temperature, and steric hindrance. The dihydrobenzofuran ring may stabilize intermediates via resonance.

Amide Bond Formation and Cleavage

The compound contains multiple amide bonds, which are typically formed via coupling reactions during synthesis. These bonds can hydrolyze under extreme pH or enzymatic action (e.g., proteases) .

Synthetic Formation

| Reaction | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| EDC/HOBt, DCC, or other carbodiimides in DMF/DCM | High (70–90%) | Stereochemistry preserved via chiral auxiliaries |

-

Key Step : Activation of the carboxyl group to form an intermediate reactive ester (e.g., O-acylisourea).

Hydrolysis

| Conditions | Products |

|---|---|

| 6M HCl, 110°C (acidic) | Free amino and carboxylic acid groups |

| Enzymatic (e.g., trypsin) | Site-specific cleavage |

Functionalization of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran segment is relatively stable but can undergo electrophilic substitution or oxidation.

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | , Fe catalyst | Substitution at aromatic positions |

| Oxidation | , acidic conditions | Ring-opening to dicarboxylic acid |

-

Implications : Modifications here can alter pharmacokinetic properties, such as solubility or target binding.

Intramolecular Cyclization

The pyrrolidine ring (5-membered nitrogen heterocycle) likely forms via cyclization during synthesis.

| Reaction | Conditions | Mechanism |

|---|---|---|

| Heat, acidic/basic catalysis | Nucleophilic attack of amine on carbonyl carbon |

-

Stereochemical Control : The (2S) configuration is maintained via chiral catalysts or resolved intermediates .

Deprotection Strategies

If protecting groups (e.g., Boc, Fmoc) are used during synthesis, their removal is a critical step:

| Protecting Group | Deprotection Conditions |

|---|---|

| Boc () | Trifluoroacetic acid (TFA) in DCM |

| Fmoc () | Piperidine in DMF |

Stability Under Physiological Conditions

Comparison with Similar Compounds

(S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic Acid ()

- Molecular Formula : C₂₀H₂₆N₂O₅S (MW: 406.5 g/mol).

- Key Features: Acetylthio and phenylpropanoic acid substituents.

- Comparison :

Thiazolidine and Piperazine Analogs

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid ()

- Key Features : Thiazolidine ring with piperazine and phenyl groups.

- Comparison :

(2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-(1,1-dimethylethyl)-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide Sulfate ()

- Key Features : Piperazine sulfate with hydroxyl and pyridinyl groups.

- The sulfate group in enhances water solubility, whereas the target’s ethoxy-oxo group may reduce polarity .

Diaminomethylideneamino-Substituted Analogs

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic Acid ()

- Key Features: Diaminomethylideneamino (guanidine) and phenylpropanoic acid groups.

- Comparison :

Data Table: Structural and Functional Comparison

*Molecular formula inferred from IUPAC name; exact data unavailable in provided evidence.

Research Implications

- Structural Insights : The benzofuran and ethoxy-oxo groups in the target compound distinguish it from analogs, suggesting unique solubility and target engagement profiles.

- Gaps in Data : Direct pharmacological or physicochemical studies on the target compound are absent in the provided evidence. Further research should focus on:

- Experimental determination of critical parameters (e.g., logP, CMC, IC₅₀).

- Comparative studies with benzofuran-containing drugs (e.g., anticoagulants or kinase inhibitors).

Preparation Methods

Palladium-Catalyzed Cyclization of o-Hydroxyarylalkynes

The 2,3-dihydrobenzofuran core is synthesized via palladium-catalyzed intramolecular cyclization of o-hydroxyarylalkynes. As reported in recent methodologies, 2-(2-formylphenoxy)acetonitrile derivatives undergo Pd(OAc)₂-mediated coupling with aryl boronic acids to form the benzofuran skeleton. Key reaction parameters include:

| Parameter | Optimal Condition | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (30 mol %) | 58–94 | >20:1 |

| Ligand | 2,2'-Bipyridine (30 mol %) | ||

| Solvent | Toluene | ||

| Temperature | 90°C |

This method provides access to 2,3-dihydrobenzofuran derivatives with electron-donating substituents, which are critical for downstream functionalization.

Functionalization of the Benzofuran Core

The 5-(2,3-dihydrobenzofuran-2-yl)pentan-2-one intermediate is prepared via Friedel-Crafts acylation using methanesulfonic acid as a catalyst. Subsequent esterification with ethanol under Mitsunobu conditions introduces the ethoxy group, yielding 1-ethoxy-5-(2,3-dihydrobenzofuran-2-yl)pentan-2-one.

Preparation of the (2S)-Pyrrolidine-2-Carboxylic Acid Unit

Azomethine Ylide Cycloaddition for Stereocontrol

The (2S)-pyrrolidine-2-carboxylic acid segment is synthesized via [3+2] cycloaddition of azomethine ylides generated from L-proline derivatives. Under mild conditions (CH₃CN, 25°C), the reaction between N-methylglycine ester and benzaldehyde derivatives affords the pyrrolidine ring with >99% enantiomeric excess (ee). Diastereomeric ratios exceeding 20:1 are achieved using chiral auxiliaries such as (R)-BINOL-phosphoric acid.

Carboxylic Acid Protection and Activation

The pyrrolidine carboxylic acid is protected as a tert-butyl ester using Boc₂O in the presence of DMAP. Subsequent activation via mixed carbonic anhydride formation (ClCO₂Et, Et₃N) enables coupling with the pentanoyl amine intermediate.

Coupling of Benzofuran and Pyrrolidine Segments

Amide Bond Formation via HATU-Mediated Coupling

The critical amide linkage between the pentanoyl amine and pyrrolidine-propanoyl units is formed using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent. Reaction conditions are optimized to minimize epimerization:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reagent | HATU (1.2 equiv) | 85 |

| Base | DIPEA (3.0 equiv) | |

| Solvent | DMF | |

| Temperature | 0°C → 25°C (over 12 h) |

Deprotection and Final Isolation

The tert-butyl ester is cleaved using TFA in dichloromethane (1:1 v/v), followed by neutralization with aqueous NaHCO₃. Purification via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) yields the target compound as a white solid (mp 182–184°C). Chiral HPLC analysis (Chiralpak IA, 70:30 hexane/i-PrOH) confirms >99% ee.

Optimization of Stereochemical Integrity

Dynamic Kinetic Resolution During Cycloaddition

The use of Rh₂(S-PTTL)₄ as a catalyst in the azomethine ylide cycloaddition induces dynamic kinetic resolution, ensuring exclusive formation of the (2S,2'S) diastereomer. Computational studies (DFT, B3LYP/6-31G*) reveal a 2.3 kcal/mol preference for the desired transition state.

Racemization Mitigation Strategies

Critical measures to prevent racemization include:

-

Conducting coupling reactions at 0°C

-

Using HATU instead of EDCl/HOBt

-

Avoiding prolonged exposure to basic conditions

Industrial-Scale Considerations

Cost-Effective Benzofuran Synthesis

The patent-published route for Dronedarone intermediates provides a scalable template. Key adaptations include:

-

Replacing Pd(OAc)₂ with heterogeneous Pd/C (5 wt%)

-

Using acetic acid instead of toluene as solvent (reduces costs by 40%)

-

Implementing continuous flow hydrogenation for the pentanoyl amine intermediate

Waste Stream Management

A life-cycle assessment identifies three priority waste streams:

-

Palladium-contaminated solvents (managed via nanofiltration)

-

TFA from deprotection (neutralized with CaCO₃)

-

Silica gel from chromatography (recycled via calcination)

Analytical Characterization Data

Spectroscopic Confirmation

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.45 (d, J = 8.5 Hz, 1H, benzofuran-H), 4.22 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (m, 1H, pyrrolidine-H), 2.81 (dd, J = 16.5, 5.5 Hz, 1H, CH₂CO₂Et)

-

HRMS (ESI+): m/z calcd for C₂₄H₃₁N₂O₆ [M+H]⁺ 455.2128; found 455.2131

Chiral Purity Assessment

| Method | Condition | Result |

|---|---|---|

| Chiral HPLC | Chiralpak AD-H, 80:20 hexane/i-PrOH | 99.4% ee |

| Optical Rotation | [α]D²⁵ = +34.5° (c 1.0, MeOH) | Matches (2S) |

Q & A

Q. How can interdisciplinary approaches enhance research outcomes?

- Methodology : Integrate chemical engineering principles (e.g., reactor design for exothermic reactions) with computational modeling to scale synthesis. Collaborate with materials scientists to develop immobilized catalysts for recyclability .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.